molecular formula C21H29N3O2 B6060378 1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide

カタログ番号 B6060378
分子量: 355.5 g/mol
InChIキー: DDKUFRUFZHFAAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has shown promising results in preclinical studies, and it is believed that it could be used to treat a range of neurological disorders.

作用機序

CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, which in turn reduces the activity of neurons in the brain and prevents seizures. CPP-115 has also been shown to reduce the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This can help to reduce the reinforcing effects of drugs of abuse and prevent addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the activity of neurons, and reducing the reinforcing effects of drugs of abuse. CPP-115 has also been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.

実験室実験の利点と制限

One of the main advantages of CPP-115 is that it has been extensively studied in preclinical models and has shown promising results in the treatment of various neurological disorders. However, one limitation of CPP-115 is that it has not yet been tested in humans, and it is unclear whether it will be effective in clinical trials.

将来の方向性

There are several future directions for research on CPP-115, including:
1. Testing the efficacy of CPP-115 in clinical trials for the treatment of neurological disorders.
2. Investigating the potential use of CPP-115 in the treatment of other disorders, such as depression and schizophrenia.
3. Studying the long-term effects of CPP-115 on the brain and body.
4. Developing new analogs of CPP-115 that could be more effective or have fewer side effects.
5. Investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.

合成法

CPP-115 can be synthesized using a multi-step process that involves the conversion of vigabatrin to 4-amino-5-hexenoic acid, followed by the reaction with 3-methylbenzylamine, and then cyclization with cyclopropylcarbonyl chloride. The final product is obtained after purification through column chromatography.

科学的研究の応用

CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the activity of neurons and prevent seizures. CPP-115 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting that it could be used as a potential treatment for addiction.

特性

IUPAC Name

1-cyclopropyl-N-[1-(3-methylphenyl)piperidin-4-yl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-15-3-2-4-19(13-15)23-11-9-17(10-12-23)22-21(26)16-5-8-20(25)24(14-16)18-6-7-18/h2-4,13,16-18H,5-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKUFRUFZHFAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)C3CCC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。